ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Anticancer Cytotoxicity Pyrazole Derivatives

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8) is the essential pyridin-2-yl regioisomer for synthesizing pyrazolobenzotriazinone COX-1/COX-2 inhibitors with defined selectivity. Substituting with pyridin-3-yl or pyridin-4-yl isomers fails to yield the correct pharmacophore geometry. The ethyl ester confers optimal lipophilicity (LogP 1.3) and aqueous solubility (0.751 mg/mL) for reproducible in vitro/in vivo assays. Demonstrates differential cytotoxicity (MCF-7 IC50 3.79 µM) suitable for anticancer SAR. Supplied at ≥95% purity with validated monoclinic crystal structure (space group Cc) for unambiguous quality control. Partner with us for your medicinal chemistry needs.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 69722-29-8
Cat. No. B1194064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS69722-29-8
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N
InChIInChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3
InChIKeyUPTKQJLYDVZTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 69722-29-8): A Pyrazole Ester Scaffold for Heterocyclic Synthesis and Drug Discovery


Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8, molecular formula C₁₁H₁₂N₄O₂, molecular weight 232.24 g/mol) is a heterocyclic compound belonging to the 5-amino-1-aryl-1H-pyrazole-4-carboxylate class [1]. Its structure features a pyrazole ring with an amino group at the 5-position, an ethyl ester at the 4-position, and a pyridin-2-yl group at the N1 position. The compound exhibits a monoclinic crystal structure (space group Cc) with unit cell parameters a = 16.146(5) Å, b = 14.653(4) Å, c = 14.621(4) Å, β = 106.052(8)°, V = 3324.3(16) ų, Z = 12 at 173 K, and is commercially available at ≥95% purity [2]. It serves as a versatile intermediate in medicinal chemistry, particularly for generating pyrazolobenzotriazinone derivatives with COX inhibitory activity [3].

Why Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate Cannot Be Casually Substituted with Close Analogs


Substituting ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate with structurally similar pyrazole esters or carboxylic acids can lead to significant differences in physicochemical properties, synthetic outcomes, and biological activity. The specific positioning of the pyridine nitrogen (ortho at the 2-position) and the ethyl ester functionality are critical determinants of downstream reactivity, solubility, and target engagement . For example, the pyridin-2-yl isomer exhibits distinct crystal packing and hydrogen-bonding networks compared to its pyridin-3-yl or pyridin-4-yl counterparts, which can affect solid-state properties and formulation behavior [1]. Furthermore, the ethyl ester group imparts specific lipophilicity (Consensus Log Pₒ/w = 1.3) and aqueous solubility (0.751 mg/mL) that are substantially altered in the corresponding carboxylic acid (CAS 126583-37-7) or tert-butyl ester (CAS 2639436-79-4) derivatives . In medicinal chemistry contexts, this compound serves as a direct precursor to pyridin-2-yl-substituted pyrazolobenzotriazinones with defined COX-1/COX-2 selectivity profiles, a synthetic route that fails with alternative isomers or ester variants [2]. These structural nuances translate to quantifiable differences in assay performance, synthetic yield, and downstream product purity, as detailed in the following evidence guide.

Quantitative Differentiation Evidence for Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 69722-29-8)


In Vitro Antiproliferative Activity: Target Compound vs. Pyrazole Analogs in MCF-7, SF-268, and NCI-H460 Cell Lines

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate demonstrates measurable in vitro antiproliferative activity against three human cancer cell lines. In a direct head-to-head study context, the compound showed an IC₅₀ of 3.79 µM against MCF-7 (breast adenocarcinoma), 12.50 µM against SF-268 (CNS cancer), and 42.30 µM against NCI-H460 (non-small cell lung cancer) . This activity profile, particularly the sub-5 µM potency against MCF-7, distinguishes it from other pyrazole derivatives such as N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (compound 1), which exhibited an IC₅₀ of 3.25 µg/mL against Hep cell line and 17.82 µg/mL against P815 cell line [1].

Anticancer Cytotoxicity Pyrazole Derivatives

Physicochemical Property Differentiation: Pyridin-2-yl vs. Pyridin-4-yl Isomer

The pyridin-2-yl substitution pattern in ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate yields a unique crystal packing arrangement that distinguishes it from the pyridin-4-yl isomer (CAS 38965-48-9). The target compound crystallizes in the monoclinic space group Cc (no. 9) with unit cell parameters a = 16.146(5) Å, b = 14.653(4) Å, c = 14.621(4) Å, β = 106.052(8)°, V = 3324.3(16) ų, Z = 12 at 173 K, and a final R-factor of 0.0415 [1]. In contrast, the pyridin-4-yl analog exhibits different hydrogen-bonding motifs due to the altered nitrogen position, which can affect solubility and formulation behavior .

Crystal Engineering Solid-State Chemistry Polymorph Screening

Synthetic Yield and Melting Point: A Benchmark for Process Optimization

The synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate via reaction of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate in acetic acid/water yields a reported 50.9% yield with a melting point of 89-91°C . This melting point range provides a simple, quantitative benchmark for purity assessment during scale-up, distinguishing it from the carboxylic acid derivative (CAS 126583-37-7), which has a different solid-state profile .

Process Chemistry Scale-up Quality Control

Lipophilicity and Solubility Profile: Differentiated from Carboxylic Acid and tert-Butyl Ester Analogs

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate exhibits a Consensus Log Pₒ/w of 1.3 (averaged across five computational methods: iLOGP 2.41, XLOGP3 1.58, WLOGP 1.03, MLOGP 1.03, SILICOS-IT 0.45) and an aqueous solubility of 0.751 mg/mL (3.24 mmol/L, Log S = -2.49) . In contrast, the corresponding carboxylic acid derivative (CAS 126583-37-7) is expected to be significantly more hydrophilic due to the ionizable carboxyl group, while the tert-butyl ester analog (CAS 2639436-79-4) would exhibit higher lipophilicity and lower aqueous solubility [1]. These physicochemical differences directly impact suitability for in vitro assays and in vivo ADME profiling.

ADME Drug-likeness Formulation

Role as a Key Intermediate for COX-Selective Pyrazolobenzotriazinones

Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate serves as the essential starting material for synthesizing pyrazolobenzotriazinone derivatives with defined COX-1/COX-2 selectivity. In the study by Raffa et al. (2010), the compound was converted to ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, which upon diazotization yielded ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-pyridin-2-yl-1H-pyrazole-4-carboxylate, a compound exhibiting good COX-1/COX-2 selectivity [1]. This specific pyridin-2-yl substitution pattern is critical; pyridin-3-yl or pyridin-4-yl isomers would generate structurally distinct benzotriazinones with altered COX selectivity profiles .

COX Inhibition Inflammation Medicinal Chemistry

High-Value Application Scenarios for Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 69722-29-8)


Medicinal Chemistry: Synthesis of COX-Selective Pyrazolobenzotriazinone Inhibitors

This compound is the indispensable starting material for preparing pyrazolobenzotriazinone derivatives with defined COX-1/COX-2 selectivity, as demonstrated by Raffa et al. (2010) [1]. Its pyridin-2-yl substitution pattern is essential for generating the correct pharmacophore geometry; substituting with pyridin-3-yl or pyridin-4-yl isomers would yield structurally distinct products with altered biological activity. Researchers developing anti-inflammatory agents with improved gastrointestinal safety profiles should prioritize this specific regioisomer.

Anticancer Drug Discovery: Screening Against MCF-7, SF-268, and NCI-H460 Cell Lines

With documented IC₅₀ values of 3.79 µM (MCF-7), 12.50 µM (SF-268), and 42.30 µM (NCI-H460), this compound exhibits differential cytotoxicity across cancer cell lines . Its sub-5 µM potency against MCF-7 breast adenocarcinoma cells makes it a candidate scaffold for further structure-activity relationship (SAR) studies aimed at optimizing antiproliferative activity. The 11-fold difference in sensitivity between MCF-7 and NCI-H460 suggests potential for cell-type-selective targeting.

Process Chemistry and Scale-Up: Benchmarking Synthetic Yield and Purity

The established synthetic protocol (2-hydrazinopyridine + ethyl (ethoxymethylene)cyanoacetate in AcOH/H₂O) provides a reproducible yield of 50.9% and a melting point of 89-91°C . These parameters serve as quantitative benchmarks for process optimization, enabling chemists to evaluate alternative catalysts, solvents, or continuous flow conditions while maintaining product identity. The well-defined melting point also facilitates rapid purity assessment during scale-up.

Solid-State Characterization and Formulation Development

The compound's precise crystal structure (monoclinic, Cc, a = 16.146(5) Å, b = 14.653(4) Å, c = 14.621(4) Å, β = 106.052(8)°, V = 3324.3(16) ų, Z = 12 at 173 K) [2] provides a definitive solid-state fingerprint for quality control, polymorph screening, and regulatory documentation. Its moderate lipophilicity (Consensus Log P = 1.3) and aqueous solubility (0.751 mg/mL) support formulation in both organic and aqueous vehicles, making it suitable for in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.